molecular formula C₁₇H₂₆N₂O₈ B1157690 Desmethyl Rivastigmine L-Tartrate

Desmethyl Rivastigmine L-Tartrate

Cat. No.: B1157690
M. Wt: 386.4
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Rivastigmine L-Tartrate (DRLT) is a stable isotope-labeled derivative of rivastigmine, an acetylcholinesterase (AChE) inhibitor used in neurodegenerative disorders like Alzheimer’s disease. Its molecular formula is C₁₃D₆H₁₄N₂O₂·C₄H₆O₆, with a molecular weight of 392.434 . The compound is synthesized by replacing six hydrogen atoms with deuterium in the desmethyl variant of rivastigmine, coupled with L-tartrate as a counterion. This modification enhances its utility in pharmacokinetic and metabolic studies, particularly for tracing drug distribution and enzyme interactions .

DRLT is stored at +4°C and is commercially available as a pure product (e.g., TRC-D292222) for research purposes . Unlike rivastigmine, which is approved for clinical use, DRLT remains a preclinical tool due to its specialized isotopic labeling.

Properties

Molecular Formula

C₁₇H₂₆N₂O₈

Molecular Weight

386.4

Synonyms

N,N-Dimethylcarbamic Acid 3-[1(S)-(Dimethylamino)ethyl]phenyl Ester L-Tartrate;  Dimethylcarbamic Acid m-[1(S)-(Dimethylamino)ethyl]phenyl Ester L-Tartrate

Origin of Product

United States

Comparison with Similar Compounds

Molecular and Physicochemical Properties

Property Desmethyl Rivastigmine L-Tartrate Rivastigmine L-Tartrate
Molecular Formula C₁₃D₆H₁₄N₂O₂·C₄H₆O₆ C₁₈H₂₈N₂O₈
Molecular Weight 392.43 400.42
Solubility Data not reported 73 mg/mL in water
Storage Temperature +4°C Room temperature (typical)

Key Differences :

  • The deuterium labeling in DRLT reduces metabolic degradation, extending its half-life in tracer studies .

Pharmacokinetics and Brain Penetration

Rivastigmine L-tartrate demonstrates brain-to-plasma concentration ratios exceeding 1, confirming central nervous system (CNS) penetration . Preclinical studies suggest that desmethyl derivatives generally exhibit similar CNS bioavailability to their parent compounds due to retained lipophilicity .

Comparison with Other Acetylcholinesterase Inhibitors

Donepezil

  • Efficacy : In clinical trials, rivastigmine (6–12 mg/day) showed 24% improvement in Alzheimer’s Disease Assessment Scale (ADAS-cog) scores, comparable to donepezil’s effects .
  • Safety : Rivastigmine’s adverse event (AE) incidence (48.1%) is slightly higher than donepezil’s (43.9%), primarily due to gastrointestinal effects .
  • Pharmacokinetics : Donepezil has more extensive brain penetration data, while rivastigmine (and by extension, DRLT) relies on indirect pharmacodynamic evidence .

Galantamine

  • Mechanism : Galantamine combines AChE inhibition with nicotinic receptor modulation, unlike rivastigmine’s dual AChE and butyrylcholinesterase inhibition .
  • AEs : Galantamine has a lower AE incidence (55% vs. rivastigmine’s 48.1%) but is less potent in slowing cognitive decline .

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